4-(2-Aminopropyl)-2-methoxyphenol
4-(2-Aminopropyl)-2-methoxyphenol
3-O-Methyl-a-methyldopamine, also known as 4-hydroxy-3-methoxyamphetamine, belongs to the class of organic compounds known as amphetamines and derivatives. These are organic compounds containing or derived from 1-phenylpropan-2-amine. 3-O-Methyl-a-methyldopamine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 3-O-Methyl-a-methyldopamine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 3-O-methyl-a-methyldopamine is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
13026-44-3
VCID:
VC20995881
InChI:
InChI=1S/C10H15NO2/c1-7(11)5-8-3-4-9(12)10(6-8)13-2/h3-4,6-7,12H,5,11H2,1-2H3
SMILES:
CC(CC1=CC(=C(C=C1)O)OC)N
Molecular Formula:
C10H15NO2
Molecular Weight:
181.23 g/mol
4-(2-Aminopropyl)-2-methoxyphenol
CAS No.: 13026-44-3
Cat. No.: VC20995881
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-O-Methyl-a-methyldopamine, also known as 4-hydroxy-3-methoxyamphetamine, belongs to the class of organic compounds known as amphetamines and derivatives. These are organic compounds containing or derived from 1-phenylpropan-2-amine. 3-O-Methyl-a-methyldopamine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 3-O-Methyl-a-methyldopamine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 3-O-methyl-a-methyldopamine is primarily located in the cytoplasm. |
|---|---|
| CAS No. | 13026-44-3 |
| Molecular Formula | C10H15NO2 |
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | 4-(2-aminopropyl)-2-methoxyphenol |
| Standard InChI | InChI=1S/C10H15NO2/c1-7(11)5-8-3-4-9(12)10(6-8)13-2/h3-4,6-7,12H,5,11H2,1-2H3 |
| Standard InChI Key | GPBOYXOSSQEJBH-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC(=C(C=C1)O)OC)N |
| Canonical SMILES | CC(CC1=CC(=C(C=C1)O)OC)N |
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